![molecular formula C25H22F3N3O B11107814 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11107814.png)
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is a complex organic compound that features a dihydroisoquinoline core linked to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide typically involves multiple steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Attachment of the benzohydrazide moiety: This step involves the reaction of the dihydroisoquinoline intermediate with a benzohydrazide derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the imine group in the benzohydrazide moiety to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal chemistry, 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets may make it useful in the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline core and the benzohydrazide moiety may both contribute to its binding affinity and specificity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is unique due to its combination of a dihydroisoquinoline core with a benzohydrazide moiety and a trifluoromethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}benzohydrazide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H25N3O2
- Molecular Weight : 399.5 g/mol
- IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(2-trifluoromethylphenyl)methylideneamino]benzamide
- InChI Key : PFEIYRFDNJVMGW-WGOQTCKBSA-N
This compound features a dihydroisoquinoline moiety linked to a benzohydrazide structure, providing a unique scaffold for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been investigated for its inhibitory effects on cholinesterase enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also play a role in cognitive enhancement.
Inhibitory Potency
Research indicates that derivatives of the compound exhibit dual inhibition of AChE and BuChE with varying potency:
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
4-(trifluoromethyl)benzylidene hydrazone | 46.8 - 137.7 | 19.1 - 881.1 |
2-bromobenzaldehyde derivative | Stronger than others | Balanced inhibition |
These values suggest that certain structural modifications can significantly enhance the inhibitory activity against these enzymes .
Cytotoxicity Studies
In vitro studies have demonstrated that many derivatives of this compound do not exhibit cytotoxic effects on eukaryotic cell lines at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic use .
Cholinesterase Inhibition Studies
A study focused on hydrazones derived from 4-(trifluoromethyl)benzohydrazide evaluated their effectiveness as cholinesterase inhibitors. The results showed that certain derivatives produced significant inhibition of both AChE and BuChE, with structure-activity relationships elucidating the importance of specific substituents on the benzaldehyde moiety for enhanced activity .
Antifungal Activity
Another investigation assessed the antifungal properties of related compounds against various phytopathogenic fungi. Some derivatives demonstrated promising antifungal activity comparable to established antifungal agents, suggesting potential applications in agriculture .
Comparative Analysis with Similar Compounds
When compared to other compounds like 3,4-dihydro-2(1H)-quinolinone , which also exhibits pharmacological properties, the unique structural features of this hydrazide-hydrazone compound confer distinct biological activities that warrant further exploration .
Properties
Molecular Formula |
C25H22F3N3O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H22F3N3O/c26-25(27,28)23-8-4-3-6-21(23)15-29-30-24(32)20-11-9-18(10-12-20)16-31-14-13-19-5-1-2-7-22(19)17-31/h1-12,15H,13-14,16-17H2,(H,30,32)/b29-15+ |
InChI Key |
UZCLVIZXKGZOSK-WKULSOCRSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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